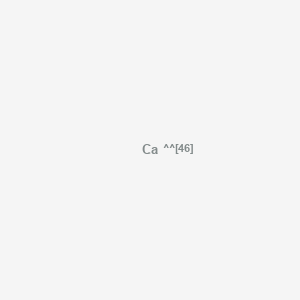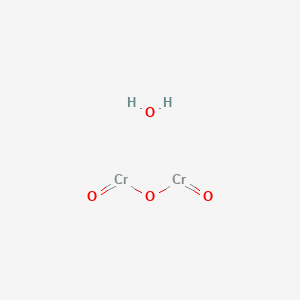
Chromium(III) oxide hydrate
カタログ番号 B576902
CAS番号:
12182-82-0
分子量: 170.004
InChIキー: UJRBOEBOIXOEQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Chromium(III) oxide hydrate is a green, hygroscopic solid . It is highly insoluble and thermally stable, making it suitable for glass, optic, and ceramic applications . It is also used as a pigment and found in nature as the rare mineral eskolaite .
Synthesis Analysis
Chromium(III) oxide hydrate can be produced from chromo-potassium alum by solid-phase hydrolysis and the sol-gel method . The structural properties of chromium oxides-hydroxides can vary based on the synthesis technique used .Molecular Structure Analysis
Chromium(III) oxide hydrate adopts a hexagonal close-packed arrangement. Each chromium atom is surrounded by six hydroxide ions in an octahedral geometry, and each hydroxide ion is bonded to two chromium atoms, forming a robust 3D network .Chemical Reactions Analysis
Chromium(III) oxide hydrate is an amphoteric compound. It can dissolve in acids, liberating hydrated chromium ions in the process. These hydrated Cr ions can react with bases to form complex salts . It can also undergo a reaction to form chromium metal .Physical And Chemical Properties Analysis
Chromium(III) oxide hydrate is a hard, brittle material . It is antiferromagnetic up to 307 K . It is not readily attacked by acids and is highly insoluble .科学的研究の応用
Protective Material
- Field : Material Science
- Application : Chromium(III) oxide is used as a protective material against thermal and abrasive phenomena .
- Results : The use of Chromium(III) oxide as a protective material can significantly increase the lifespan and durability of various objects, protecting them from damage due to heat and abrasion .
Heterogeneous Catalysis
- Field : Chemistry
- Application : Chromium(III) oxide is used in heterogeneous catalysis, specifically for dehydrogenating alkanes such as propane .
- Results : The use of Chromium(III) oxide in this context can significantly speed up the dehydrogenation process, leading to more efficient and cost-effective chemical reactions .
Sensors
- Field : Sensor Technology
- Application : Chromium(III) oxide is used in sensors for different species, like alcohol (ethanol), ketone (acetone), alkane (toluene), and toxic gases like ammonia and dichloride .
- Results : The use of Chromium(III) oxide in sensors can improve their sensitivity and specificity, allowing for more accurate and reliable measurements .
Pyrotechnic Applications
- Field : Pyrotechnics
- Application : Chromium(III) oxide is used in pyrotechnic applications with the creation of energetic composites .
- Method : When mixed with fuel-like aluminum, they react according to a redox reaction and release a large amount of heat .
- Results : This reaction releases a large amount of heat (10.9 kJ/cm³) that is tied to a high adiabatic temperature (2054 °C) .
Colouring Glass and Ceramics
- Field : Material Science
- Application : Chromium(III) oxide is used in the colouring of glass and ceramics .
- Method : The compound is mixed with the glass or ceramic material during the manufacturing process, giving the final product a green colour .
- Results : The use of Chromium(III) oxide in this context can produce glass and ceramics with a distinctive and appealing green colour .
Dyeing Polymers
- Field : Polymer Chemistry
- Application : Chromium(III) oxide is used in dyeing polymers .
- Method : The compound is mixed with the polymer material during the manufacturing process, giving the final product a green colour .
- Results : The use of Chromium(III) oxide in this context can produce polymers with a distinctive and appealing green colour .
Manufacturing of Chromium Metal
- Field : Metallurgy
- Application : Chromium(III) oxide is used in the manufacturing of chromium metal .
- Method : The compound is reduced with aluminium in a thermit reaction to produce chromium metal .
- Results : The use of Chromium(III) oxide in this context can produce high-purity chromium metal, which has numerous applications in various industries .
Catalyst to Prepare Butadiene
- Field : Industrial Chemistry
- Application : Chromium(III) oxide is used as a catalyst to prepare butadiene .
- Method : The compound is used as a catalyst in the industrial production of butadiene, a key raw material in the production of synthetic rubber .
- Results : The use of Chromium(III) oxide in this context can significantly increase the efficiency and yield of butadiene production .
Promoting Senescence
- Field : Biology
- Application : Chromium(III) oxide is used in promoting senescence .
- Method : The compound is used in biological research to study the process of aging and cellular senescence .
- Results : The use of Chromium(III) oxide in this context can provide valuable insights into the biological mechanisms of aging .
Stainless Steel Polishing
- Field : Metallurgy
- Application : Chromium(III) oxide is used in stainless steel polishing .
- Method : The compound is applied as a polishing agent to the surface of stainless steel objects .
- Results : The use of Chromium(III) oxide in this context can significantly improve the appearance and durability of stainless steel objects .
Anaesthetic
- Field : Medicine
- Application : Chromium(III) oxide is used as an anaesthetic .
- Method : The compound is used in medical procedures to induce anesthesia .
- Results : The use of Chromium(III) oxide in this context can provide effective pain relief during medical procedures .
Adding Colours in Drugs
- Field : Pharmaceutical Industry
- Application : Chromium(III) oxide is used to add colours in drugs .
- Method : The compound is mixed with the drug during the manufacturing process, giving the final product a distinctive colour .
- Results : The use of Chromium(III) oxide in this context can make drugs more identifiable and appealing .
特性
IUPAC Name |
oxo(oxochromiooxy)chromium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.H2O.3O/h;;1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRBOEBOIXOEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Cr]O[Cr]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(III) oxide hydrate | |
Citations
For This Compound
26
Citations
The chromium(III) oxide pigments Cr 2 O 3 (chromium oxide green) and CrOOH (chromium oxide hydrate green) are representatives of the inorganic green and blue–green pigments. …
Number of citations: 1
www.degruyter.com
Cr3+ ratios by weight as 1: 9, 3: 7, 5: 5, 7: 3 and 9: 1, dried at 60 C and annealed in air at 160, 300, 460, 800 and 1280 C each for 8 h, were investigated at room temperature using …
Number of citations: 0
www.degruyter.com
Radiolysis of water during γ-irradiation produces oxidizing and reducing species which can be used for the bulk oxidation or reduction of target toxic species. In the present work, γ-…
Number of citations: 3
www.sciencedirect.com
Plastic microbeads in cosmetic products are considered one of the main contributors of primary microplastic pollution in aquatic environments. To assess the trends of microplastic …
Number of citations: 10
link.springer.com
Chemical equilibria are based on the laws of chemical thermodynamics and so they are part of physical chemistry. They need to be calculated in analytical, environmental, industrial, …
Number of citations: 22
link.springer.com
This unique book presents an integrated approach to the chemistry of art materials, exploring the many chemical processes involved. The Chemistry and Mechanism of Art Materials: …
Number of citations: 3
books.google.com
The adsorption of heavy metals on water hyacinth powder from both wastewater and aqueous solution was studied using batch experiments. The adsorption efficiency of water hyacinth …
Number of citations: 5
www.researchgate.net
Single-sided NMR and gas chromatography were used in tandem to investigate the physical and chemical differences between traditional linseed oil paint and water-mixable oil paint. …
Number of citations: 15
www.sciencedirect.com
Single-sided NMR has been demonstrated as a useful technique for the inexpensive and non-invasive study of cultural heritage objects, including numerous different painting and paint …
Number of citations: 3
scholarworks.wm.edu
Mossbauer and ESR examination of precipitated ferric oxide hydrate gels, dried at 60 C and annealed at different temperatures ranging from 160 to 800 C for 4 h in air, indicated the …
Number of citations: 0
www.degruyter.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



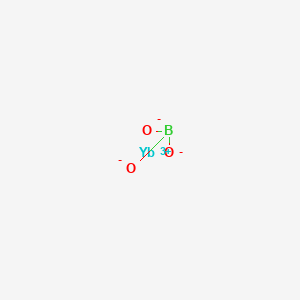

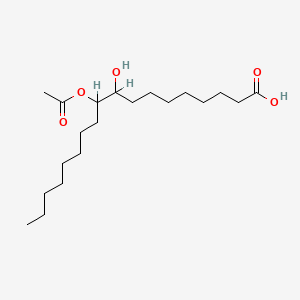
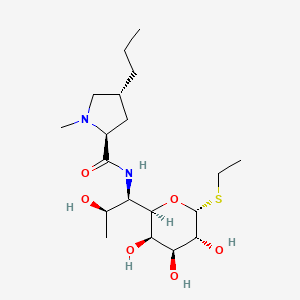
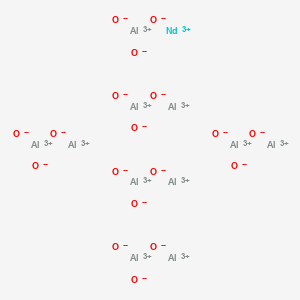
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)
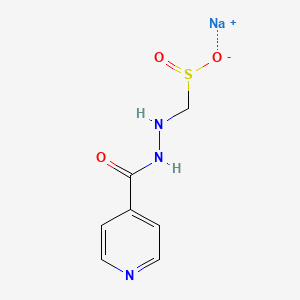
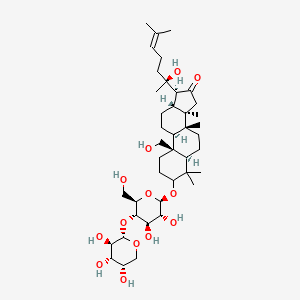
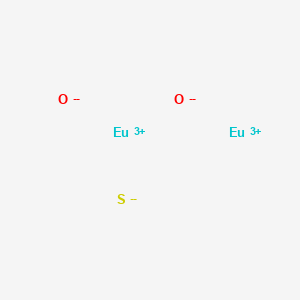
![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)
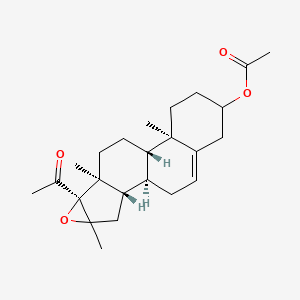
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
